

# A Comprehensive Spectroscopic Guide to (4-(Dimethylamino)phenyl)boronic acid hydrochloride

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## Compound of Interest

Compound Name: (4-(Dimethylamino)phenyl)boronic acid hydrochloride

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This technical guide provides an in-depth analysis of the spectroscopic data for **(4-(Dimethylamino)phenyl)boronic acid hydrochloride**, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Introduction

**(4-(Dimethylamino)phenyl)boronic acid hydrochloride** is an important derivative of phenylboronic acid, widely utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dimethylamino group significantly influences the electronic properties of the phenyl ring, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and materials with specific electronic properties. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Accurate structural elucidation and purity assessment are paramount for its effective application. Spectroscopic techniques are indispensable tools for this purpose. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry confirms the

molecular weight and elemental composition. This guide synthesizes data from these techniques to present a complete spectroscopic profile of the title compound.

## Molecular Structure and Properties

**(4-(Dimethylamino)phenyl)boronic acid hydrochloride** has the chemical formula  $C_8H_{13}BClNO_2$  and a molecular weight of approximately 201.46 g/mol .<sup>[1]</sup> The structure consists of a phenyl ring substituted with a boronic acid group  $[-B(OH)_2]$  and a protonated dimethylamino group  $[-N(CH_3)_2H^+]$ , with a chloride counter-ion.

Caption: Structure of **(4-(Dimethylamino)phenyl)boronic acid hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For boronic acids, sample preparation and choice of solvent are critical, as they can exist in equilibrium with cyclic anhydride trimers (boroxines), leading to complex or broad spectra.<sup>[2]</sup> Using a coordinating solvent like deuterated methanol ( $CD_3OD$ ) or dimethyl sulfoxide ( $DMSO-d_6$ ) can help break up these oligomers and provide sharper, more intelligible spectra.<sup>[3]</sup>

### $^1H$ NMR Spectroscopy

Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the hydrochloride salt, the dimethylamino group is protonated, which deshields the adjacent aromatic protons and the N-methyl protons compared to the free base.

Table 1:  $^1H$  NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in  $DMSO-d_6$ <sup>[4]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.6	d	2H	Ar-H (ortho to -B(OH) <sub>2</sub> )
~6.7	d	2H	Ar-H (ortho to -N(CH <sub>3</sub> ) <sub>2</sub> )
~2.9	s	6H	-N(CH <sub>3</sub> ) <sub>2</sub>
Not reported	br s	2H	-B(OH) <sub>2</sub>

Note: Data for the hydrochloride salt is not readily available in literature. The expected shifts for the hydrochloride in DMSO-d<sub>6</sub> would likely be further downfield for all protons due to the electron-withdrawing effect of the -N(CH<sub>3</sub>)<sub>2</sub>H<sup>+</sup> group.

- Sample Preparation: Accurately weigh 5-10 mg of **(4-(Dimethylamino)phenyl)boronic acid hydrochloride** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD<sub>3</sub>OD) in a clean NMR tube.[\[2\]](#)
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., DMSO-d<sub>5</sub> at 2.50 ppm).
- Analysis: Integrate the peaks and assign them to the corresponding protons in the molecule.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: <sup>13</sup>C NMR Data for (4-(Dimethylamino)phenyl)boronic acid (Free Base) in DMSO-d<sub>6</sub>[\[4\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
~152	C-N
~136	C-H (ortho to $-B(OH)_2$ )
~128 (broad)	C-B
~111	C-H (ortho to $-N(CH_3)_2$ )
~40	$-N(CH_3)_2$

Note: The carbon attached to the boron atom often appears as a broad signal due to quadrupolar relaxation of the boron nucleus. For the hydrochloride salt, all aromatic carbon signals are expected to shift downfield.

- Sample Preparation: Use the same sample prepared for  $^1H$  NMR.
- Data Acquisition: Acquire a proton-decoupled  $^{13}C$  spectrum. A larger number of scans is typically required compared to  $^1H$  NMR due to the low natural abundance of  $^{13}C$ .
- Processing & Analysis: Process the data similarly to the  $^1H$  spectrum, referencing the solvent peak (e.g., DMSO- $d_6$  at 39.52 ppm).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[\[5\]](#)[\[6\]](#)

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Reference
~3400-3200 (broad)	O-H stretch	Boronic acid -OH	[7]
~3050-3000	C-H stretch	Aromatic C-H	[7]
~2700-2400 (broad)	N-H stretch	Ammonium salt -N <sup>+</sup> H	General
~1600, ~1500	C=C stretch	Aromatic ring	[7]
~1350-1300	B-O stretch	Boronic acid B-O	[8]
~1200-1100	C-N stretch	Aryl-N	[8]
~850-800	C-H bend	1,4-disubstituted ring	[7]

- Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean and perform a background scan.[5]
- Sample Application: Place a small amount of the solid sample onto the crystal.[9]
- Apply Pressure: Use the built-in press to ensure good contact between the sample and the crystal.[10]
- Data Acquisition: Collect the sample spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the title compound, as it typically produces the protonated molecular ion with minimal fragmentation.[11][12]

Table 4: Expected Mass Spectrometry Data (ESI-Positive Mode)

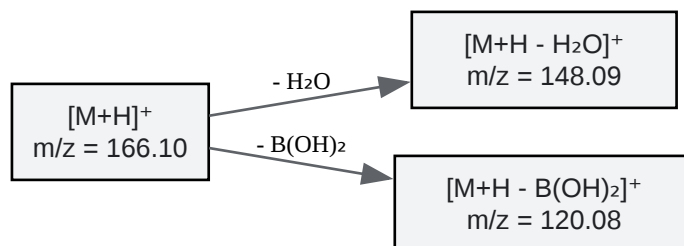
m/z Value	Ion	Interpretation
166.10	$[M+H]^+$ (for free base)	Protonated molecular ion of the free base, $C_8H_{12}BNO_2$
148.09	$[M+H - H_2O]^+$	Loss of a water molecule from the protonated molecular ion
120.08	$[M+H - B(OH)_2]^+$	Loss of the boronic acid group

Note: In ESI-MS, the hydrochloride salt will dissociate in solution. The observed mass will correspond to the free base, likely detected as the protonated molecule  $[C_8H_{12}BNO_2 + H]^+$ .

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[2]
- Infusion: Infuse the sample solution directly into the ESI source at a low flow rate.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

## Plausible Fragmentation Pathway

The energetically unstable molecular ion can fragment into smaller, more stable pieces. The analysis of these fragments provides further structural confirmation.

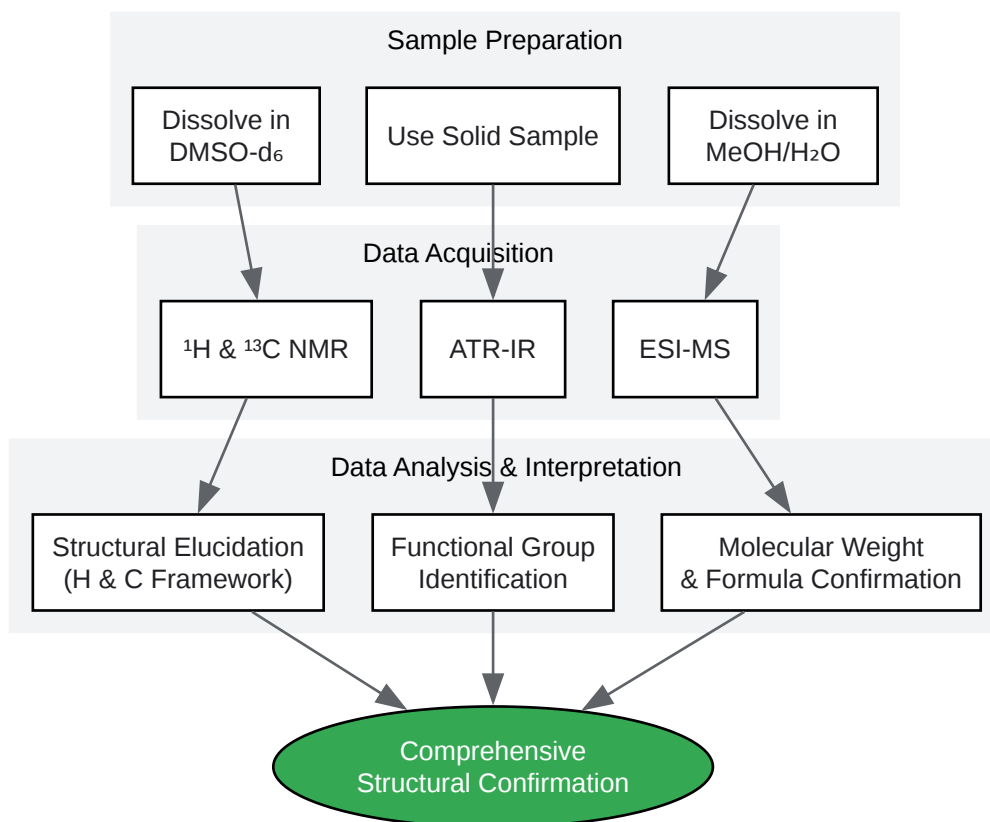


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Caption: Plausible ESI-MS fragmentation of the protonated free base.

## Integrated Spectroscopic Workflow

The comprehensive characterization of **(4-(Dimethylamino)phenyl)boronic acid hydrochloride** involves a logical sequence of analytical techniques.



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Caption: Workflow for spectroscopic characterization.

## Conclusion

The collective data from NMR, IR, and MS provide a robust and self-validating spectroscopic profile for **(4-(Dimethylamino)phenyl)boronic acid hydrochloride**. <sup>1</sup>H and <sup>13</sup>C NMR confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy validates the presence of key functional groups, including the boronic acid, the aromatic ring, and the ammonium salt. Finally, mass spectrometry confirms the molecular weight of the core structure. This integrated approach is essential for verifying the identity,

purity, and structural integrity of this vital chemical reagent, ensuring its reliable performance in research and development.

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